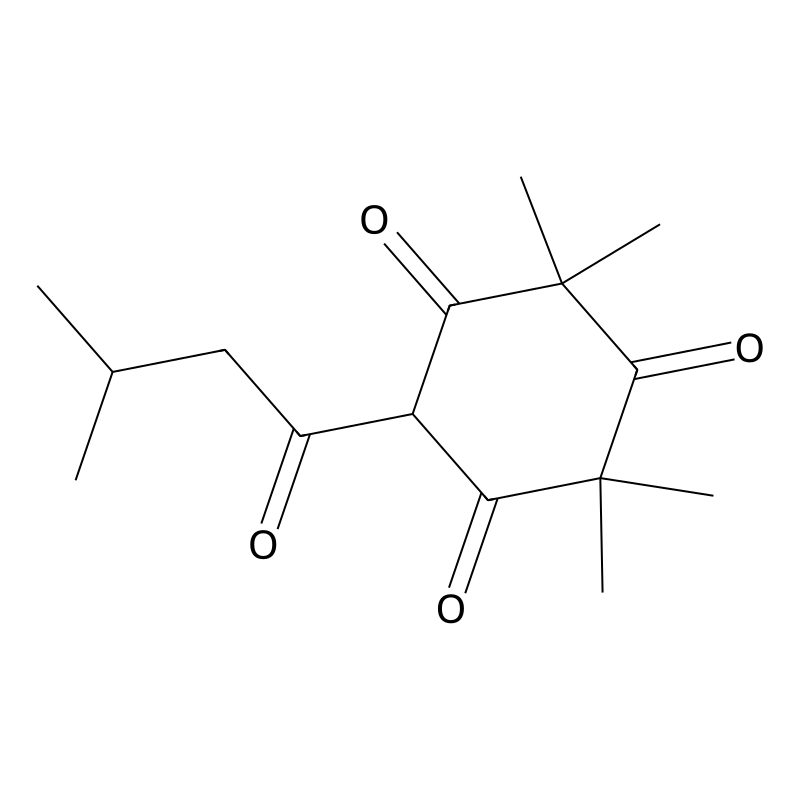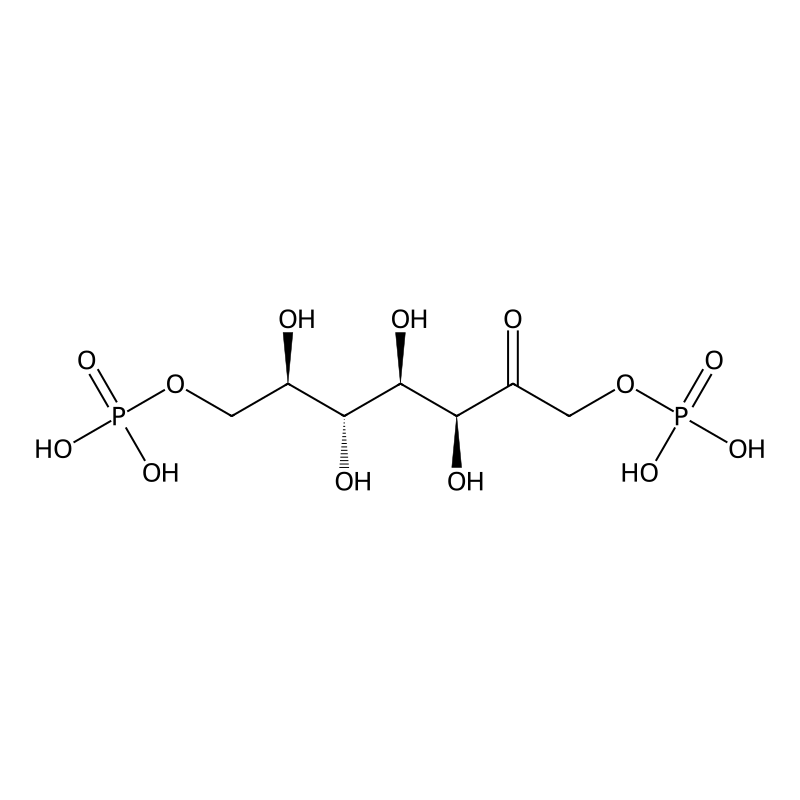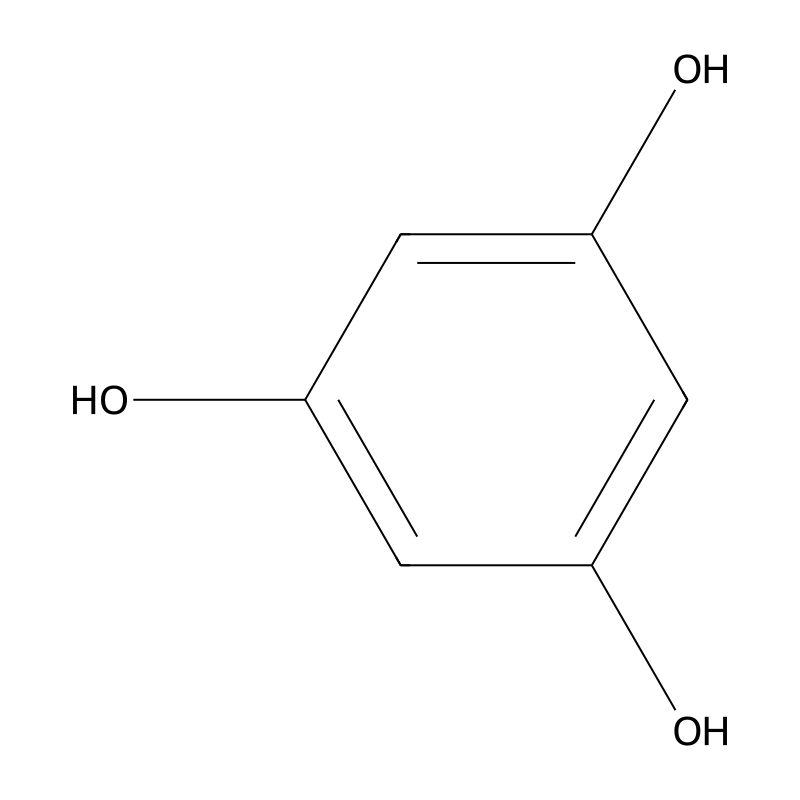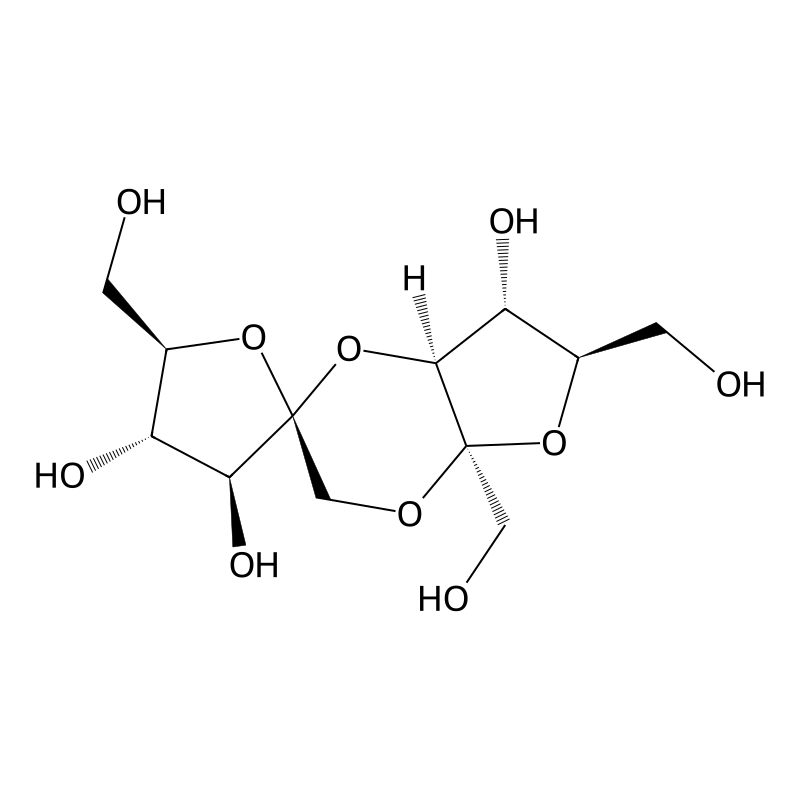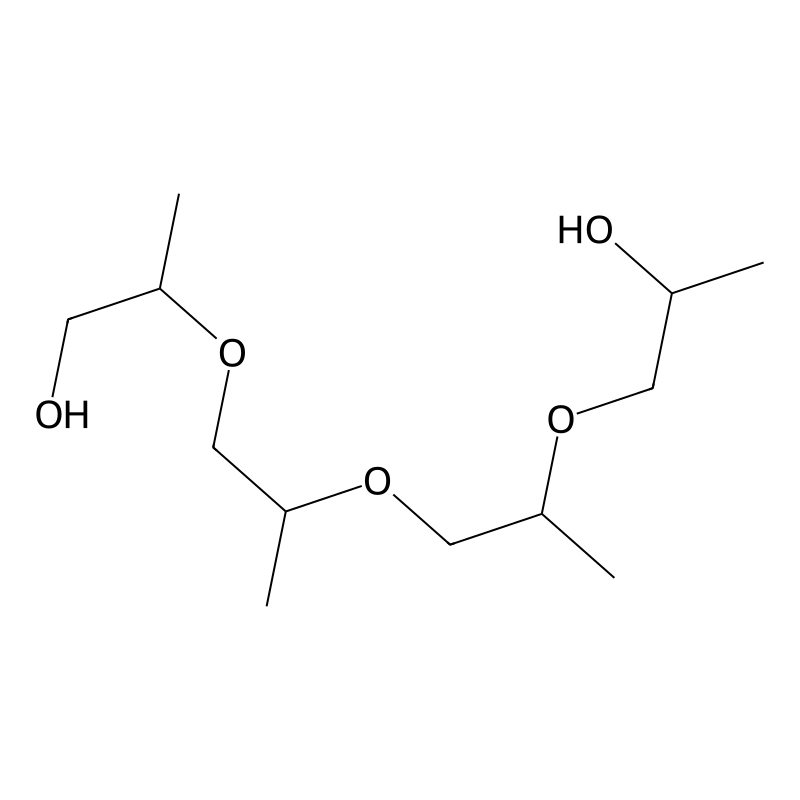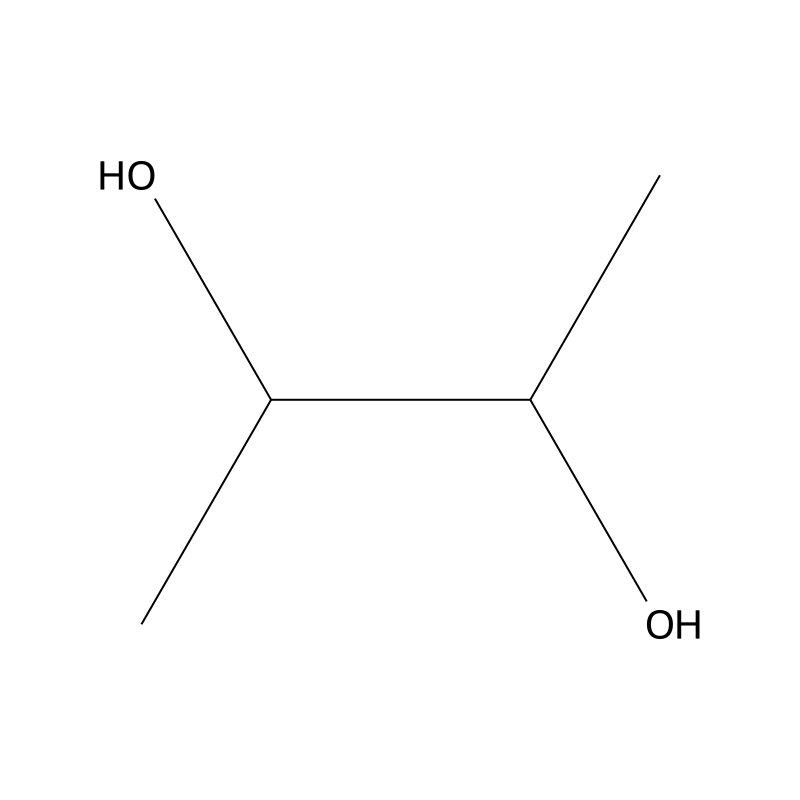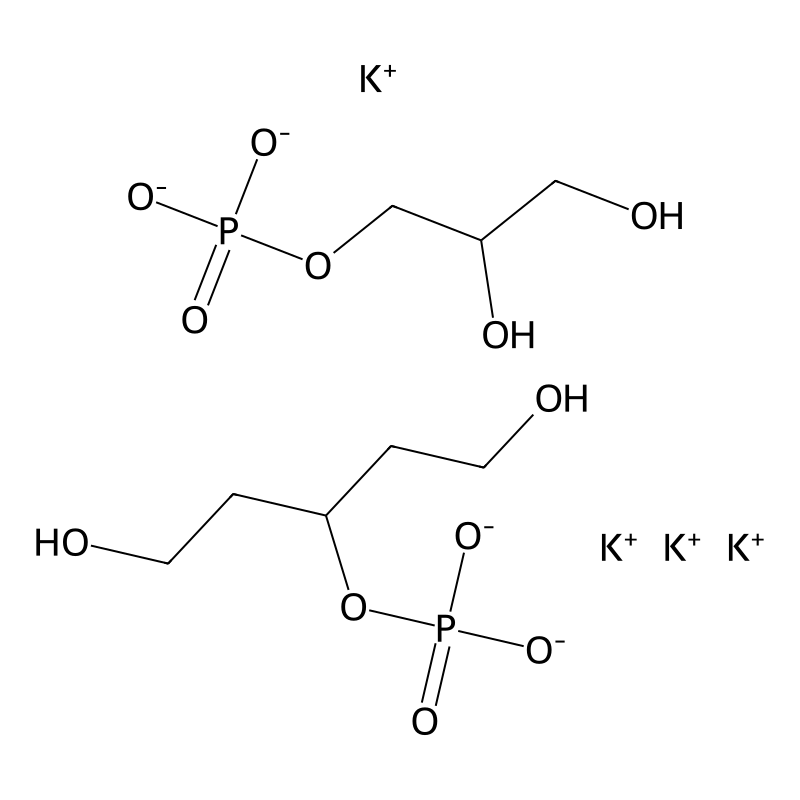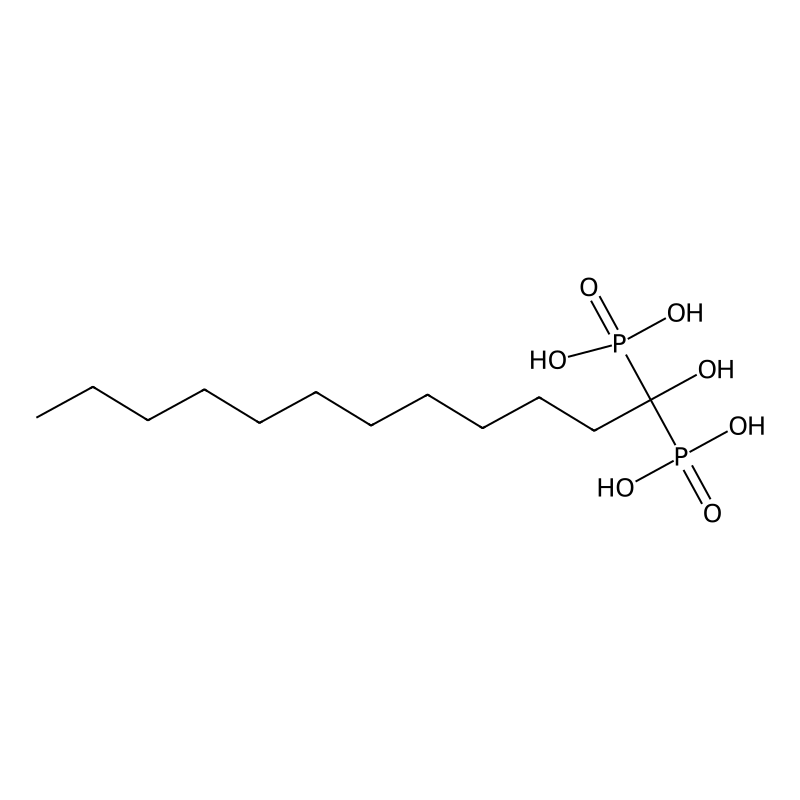Chromoionophore VII

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chromoionophore VII is a synthetic organic compound classified as a chromoionophore, which is a type of molecule that can change color in response to ion concentration changes. Specifically, Chromoionophore VII has the chemical structure 9-dimethylamino-5-[4-(15-butyl-1,13-dioxo-2,14-dioxanonadecyl)phenylimino]benzo[a]phenoxazine. This compound is notable for its applications in ion-selective sensors, particularly for detecting various ions in solution. The unique structure of Chromoionophore VII allows it to interact with ions, leading to distinct optical responses that can be quantitatively measured .
While specific biological activities of Chromoionophore VII are not extensively documented, compounds in this class are generally recognized for their utility in biological sensing applications. They can be used to monitor ionic concentrations relevant to physiological processes. For instance, chromoionophores are often incorporated into biosensors that detect pH changes or ion concentrations, which are critical for various biological functions . The ability of Chromoionophore VII to respond to ionic changes makes it a potential candidate for applications in medical diagnostics and environmental monitoring.
Chromoionophore VII can be synthesized through established organic synthesis techniques that involve multiple steps of condensation and functionalization. The synthesis typically requires the following general steps:
- Formation of the Core Structure: The initial step involves creating the benzo[a]phenoxazine core through cyclization reactions.
- Functionalization: Subsequent reactions introduce the dimethylamino group and the butyl dioxo side chain.
- Purification: The final product is purified using chromatography techniques to ensure high purity suitable for research and application .
These methods allow for the precise control over the chemical structure, which is crucial for optimizing the optical properties of Chromoionophore VII.
Chromoionophore VII finds applications primarily in sensor technology. Its ability to undergo color changes in response to ion concentration makes it suitable for:
- Ion-selective sensors: Used for detecting specific ions like nitrite in environmental samples.
- Optical sensors: Employed in various analytical chemistry applications where real-time monitoring of ionic species is required.
- Biological assays: Potentially useful in medical diagnostics for monitoring ion concentrations related to health conditions .
Interaction studies involving Chromoionophore VII focus on its binding affinity with various ions and its response characteristics. These studies often utilize spectroscopic techniques to measure changes in absorbance or fluorescence upon ion binding. The results indicate that Chromoionophore VII exhibits selective binding properties, making it effective for specific ion detection within complex mixtures .
Chromoionophore VII shares structural similarities with other chromoionophores but possesses unique features that enhance its selectivity and sensitivity. Below is a comparison with similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Chromoionophore IV | 5-octadecanoyloxy-2-(4-nitrophenylazo)phenol | Used primarily for nitro group detection |
| Chromoionophore V | 9-(diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine | Exhibits strong fluorescence properties |
| Chromoionophore VI | 4′,5′-dibromofluorescein octadecyl ester | Known for high sensitivity to halide ions |
Chromoionophore VII's unique side chain structure contributes to its specific interaction mechanisms and optical properties, setting it apart from these other compounds .
